

# beta-ethynylserine discovery *Streptomyces cattleya*

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## Compound Focus: beta-Ethynylserine

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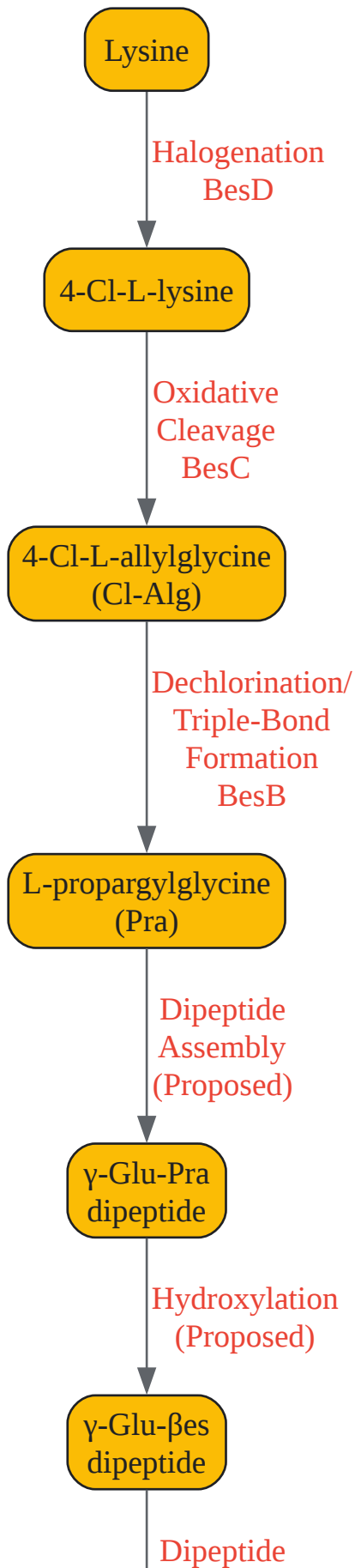
## Historical Discovery and Initial Characterization

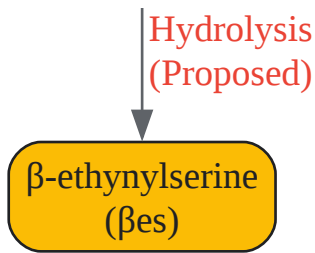
$\beta$ -ethynylserine was first identified from the bacterium *Streptomyces cattleya* in 1986 [1]. Early research characterized it as an antimetabolite of L-threonine [1], but its biosynthetic origin remained unknown for decades. The breakthrough in understanding its production came from the work of Michelle Chang and colleagues at UC Berkeley, who discovered and characterized the entire biosynthetic pathway in 2019 [2] [3].

## Biosynthetic Pathway for Terminal-Alkyne Amino Acids

The biosynthetic pathway converts the common amino acid L-lysine into terminal-alkyne-containing amino acids through a series of specialized enzymatic steps [2] [3] [4]. The core pathway produces L-propargylglycine, which is further modified to yield  $\beta$ -ethynylserine.

The diagram below illustrates the complete biosynthetic pathway from L-lysine to  $\beta$ -ethynylserine.





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Biosynthetic pathway of  $\beta$ -ethynylserine from L-lysine in *S. cattleya*.

## Key Enzymes and Experimental Characterization

The pathway involves several key enzymes, each catalyzing a specific transformation. The table below summarizes the proteins involved in the  $\beta$ -ethynylserine (Bes) pathway.

Protein	Proposed Function	Key Reaction Characteristics
BesD [5]	Fe(II)/ $\alpha$ KG-dependent halogenase	Radical halogenation; chlorinates Cy of L-lysine [3].
BesC [3]	Iron-dependent enzyme	Oxidative C-C bond cleavage; converts 4-Cl-L-lysine to 4-Cl-L-allylglycine (Cl-Alg) [3].
BesB [3]	Acetylenase	Elimination of chloride from Cl-Alg; forms terminal alkyne in L-propargylglycine (Pra) [3].
Other enzymes [2] [3]	Dipeptide assembly, hydroxylation, & transport	Proposed to convert Pra to $\beta$ -ethynylserine via a $\gamma$ -glutamyl dipeptide intermediate [3].

## Key Experimental Evidence and Protocols

The functions of these enzymes were confirmed through a combination of genetic, microbiological, and biochemical experiments:

- Gene Cluster Identification:** Researchers compared the genomes of *S. cattleya* and another alkyne-producing bacterium, *S. catenulae*, to identify a unique gene cluster [3]. Knocking out each gene in

this cluster in *S. cattleya* confirmed its necessity for  $\beta$ -ethynylserine production [3].

- **Pathway Intermediates Identification:** Comparative metabolomics was used to identify intermediates by analyzing the metabolic profiles of wild-type and gene-knockout strains of *S. cattleya* [3].
- **In Vitro Reconstitution:** The proposed steps of the pathway were validated by isolating the enzymes and demonstrating that they could catalyze their specific reactions in a test tube [3]. For example, BesD was shown to chlorinate L-lysine [5].
- **Heterologous Production:** The entire gene cluster was inserted into *E. coli*, successfully engineering the bacteria to produce propargylglycine. Further engineering enabled the incorporation of this non-standard amino acid into proteins in place of methionine [2].

## Research Applications and Implications

The discovery of this pathway provides powerful new tools for biotechnology and drug development:

- **Bioorthogonal Chemistry:** Terminal alkynes can selectively react with azides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction [6] [4]. This allows for specific labeling of biomolecules with probes (e.g., fluorescent dyes) inside living cells [2].
- **Biomolecule Engineering and Labeling:** The pathway can be engineered into other organisms to produce proteins and natural products that inherently contain terminal-alkyne handles [2] [3]. This enables site-specific modifications that are difficult to achieve with traditional chemistry.
- **Enzyme Discovery and Engineering:** The novel halogenase BesD has broad substrate specificity, capable of halogenating (and even azidating) a range of amino acids [5]. This opens avenues for creating new halogenated building blocks for synthetic biology and drug discovery.

The elucidation of this pathway in *Streptomyces cattleya* provides a genetically encodable system to produce valuable terminal-alkyne handles directly in living organisms, opening new frontiers in biomedicine and chemical biology [2] [3].

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To cite this document: Smolecule. [beta-ethynylserine discovery Streptomyces cattleya]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b600391#beta-ethynylserine-discovery-streptomyces-cattleya]

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